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Compound of Interest

Compound Name: 5-fluoro-N-methylpyridin-2-amine

Cat. No.: B1444417

An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-methylpyridin-2-
amine

Foreword: Navigating Data Scarcity

This guide addresses the physicochemical properties of 5-fluoro-N-methylpyridin-2-amine
(CAS 868636-72-0). It is important to note that as of this writing, detailed experimental data for
this specific compound is not extensively available in peer-reviewed literature or consolidated
chemical databases. Therefore, this document adopts a predictive and comparative approach.
By synthesizing data from structurally analogous compounds—namely 2-amino-5-
methylpyridine, 5-fluoro-2-methylpyridine, and 2-amino-5-fluoropyridine—we can infer and
project the likely characteristics of the target molecule. This methodology, rooted in established
principles of medicinal and organic chemistry, provides a robust framework for researchers and
drug development professionals.

Molecular and Structural Profile

5-fluoro-N-methylpyridin-2-amine is a substituted pyridine derivative. The core structure
consists of a pyridine ring with a fluorine atom at the 5-position and an N-methylamino group at
the 2-position. This combination of functional groups is significant in medicinal chemistry, often
imparting desirable properties such as increased metabolic stability and enhanced binding
affinity to biological targets.

Key ldentifiers:
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Chemical Name: 5-fluoro-N-methylpyridin-2-amine

CAS Number: 868636-72-0[1]

Molecular Formula: CeH7FN2[1]

Molecular Weight: 126.13 g/mol

The fluorine atom, being highly electronegative, is expected to influence the electron
distribution within the pyridine ring, impacting the basicity of both the ring nitrogen and the
exocyclic amino group. The N-methyl group, in turn, increases the lipophilicity and may
introduce steric effects compared to a primary amine.

Predicted Physicochemical Properties: A
Comparative Analysis

The following table summarizes the known properties of key structural analogues and provides
predicted values for 5-fluoro-N-methylpyridin-2-amine. These predictions are based on the
expected electronic and steric effects of the substituents.
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Spectroscopic Characterization (Predicted)

While experimental spectra for 5-fluoro-N-methylpyridin-2-amine are not readily available, its
spectral characteristics can be predicted based on its structure and data from related
compounds.

» 'H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the
pyridine ring, with coupling patterns influenced by the fluorine atom. A doublet for the N-
methyl group and a broad singlet for the N-H proton would also be anticipated. The chemical
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shifts of the ring protons would be influenced by the electron-donating amino group and the
electron-withdrawing fluorine atom.

e 13C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the
fluorine will exhibit a large one-bond C-F coupling constant.

» IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500
cm~1), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the
aromatic region (1400-1600 cm~1), and a C-F stretching band.

e Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z = 126.
Subsequent fragmentation would likely involve the loss of the methyl group or other
characteristic fragments.

Synthesis and Purification

A plausible synthetic route to 5-fluoro-N-methylpyridin-2-amine can be adapted from
established methods for the synthesis of related aminopyridines. A common strategy involves
the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthetic Workflow
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Step 1: Nucleophilic Aromatic Substitution

G,S-Difluoropyridine) Methylamine

DMSO, heat

G-fluoro—N—methylpyridin—2—amin9

Step 2: Work-up and Purification

(Reaction Mixture)
;
uneous Work—ua
;
(Extraction with Ethyl Acetate)
;
(Column Chromatographa

Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1444417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

